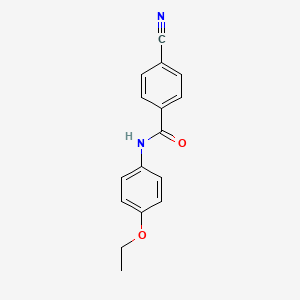

![molecular formula C26H18O13 B12319205 methyl 4,5',8',10-tetrahydroxy-7'-methoxy-4',9,9'-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B12319205.png)

methyl 4,5',8',10-tetrahydroxy-7'-methoxy-4',9,9'-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

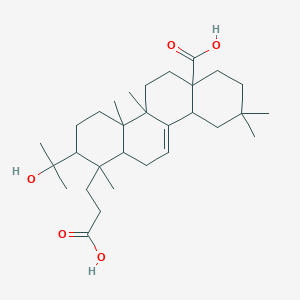

Purpuromycin is an antibiotic compound known for its activity against both fungi and bacteria.

Méthodes De Préparation

Purpuromycin can be synthesized through several routes. One common method involves the acid-mediated spirocyclisation of a substituted dihydroxyketone precursor . This method, while effective, has some limitations, and alternative methods have been developed to achieve successful results . Industrial production methods often involve the fermentation of specific strains of Actinomycetes, which are known to produce purpuromycin naturally .

Analyse Des Réactions Chimiques

Purpuromycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, as well as specific enzymes that facilitate the transformation of purpuromycin into its active forms . Major products formed from these reactions include derivatives that exhibit enhanced antimicrobial activity .

Applications De Recherche Scientifique

Purpuromycin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex natural product synthesis . In biology and medicine, purpuromycin is investigated for its antimicrobial properties, particularly its effectiveness against Candida albicans and Bacillus subtilis . It is also used in the treatment of vaginal infections caused by various pathogens .

Mécanisme D'action

The mechanism of action of purpuromycin varies depending on the target organism. In Candida albicans, it inhibits RNA synthesis, while in Bacillus subtilis, it primarily affects protein synthesis, with DNA and RNA synthesis being blocked at higher concentrations . In bacterial cell-free protein-synthesis systems, purpuromycin inhibits MS2-phase RNA-dependent protein synthesis by targeting ribosomes and interfering with the elongation step of protein synthesis . The effect on nucleic acid synthesis in both fungi and bacteria may be due to the interaction of purpuromycin with DNA .

Comparaison Avec Des Composés Similaires

Purpuromycin belongs to the rubromycin family of natural products, which includes compounds such as γ-rubromycin and δ-rubromycin . These compounds share similar structural features and biological activities but differ in their specific modes of action and potency. For example, γ-rubromycin and δ-rubromycin exhibit varying degrees of enzyme inhibition and antimicrobial activity . Another related compound is griseorhodin, which also shows cytotoxic properties and antimicrobial activity . Purpuromycin’s unique combination of antimicrobial and enzyme inhibition properties distinguishes it from these similar compounds .

Propriétés

Formule moléculaire |

C26H18O13 |

|---|---|

Poids moléculaire |

538.4 g/mol |

Nom IUPAC |

methyl 4,5',8',10-tetrahydroxy-7'-methoxy-4',9,9'-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate |

InChI |

InChI=1S/C26H18O13/c1-35-13-5-11(27)16-17(19(13)30)21(32)23-10(18(16)29)6-26(39-23)7-12(28)9-3-8-4-14(24(33)36-2)37-25(34)15(8)20(31)22(9)38-26/h3-5,12,27-28,30-31H,6-7H2,1-2H3 |

Clé InChI |

DJICBKSAAXLOMR-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)OC4(C3)CC(C5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,7-Dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12319130.png)

![3-[14-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B12319146.png)

![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate](/img/structure/B12319181.png)

![4-Methoxy-2,2,8,8-tetramethyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta[a]naphthalene](/img/structure/B12319197.png)